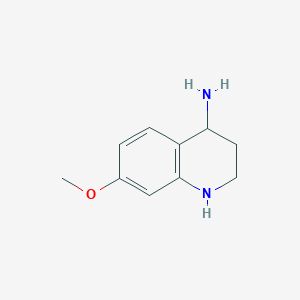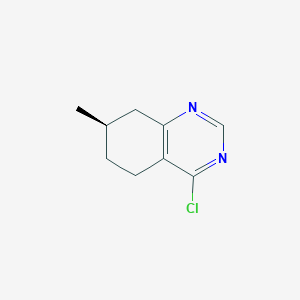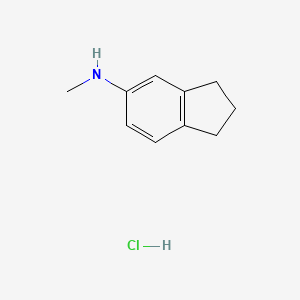
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,3-dihydro-1H-inden-5-one, while reduction may produce N-Methyl-2,3-dihydro-1H-inden-5-amine.
Scientific Research Applications
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Aminoindane: A research chemical with applications in neurologic disorders and psychotherapy.
5-Methoxy-2-Aminoindane: A derivative of 2-Aminoindane with psychoactive properties.
N-Methyl-2-Aminoindane: A related compound with similar structural features and applications.
Uniqueness
N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is unique due to its specific indane backbone and methylation, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H |
InChI Key |
NHHFSCSFZTWSKR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(CCC2)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)

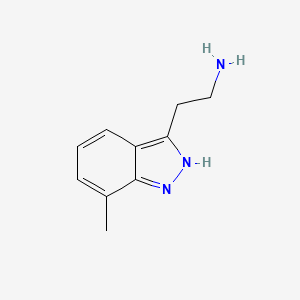

![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)


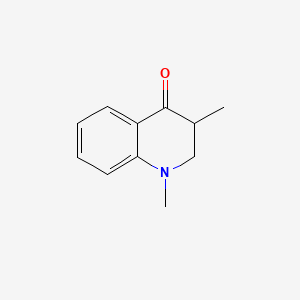


![(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B11911803.png)
